

# Application Note: Optimized Synthesis of 2-Fluoro-5-methoxy-N-methylbenzamide

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## Compound of Interest

Compound Name: *2-fluoro-5-methoxy-N-methylbenzamide*

Cat. No.: *B14016569*

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## Executive Summary

This application note details the synthesis of **2-fluoro-5-methoxy-N-methylbenzamide**, a pharmacophore frequently observed in dopamine

receptor antagonists and radiotracer precursors. While direct amidation of benzoic acids can be achieved via various pathways, this guide prioritizes the Acid Chloride Activation Method via Oxalyl Chloride. This route offers the highest reliability for scale-up, cost-efficiency, and purification simplicity compared to peptide coupling agents (e.g., HATU/EDC), which are reserved here for high-throughput medicinal chemistry screens.

Key Performance Indicators (KPIs):

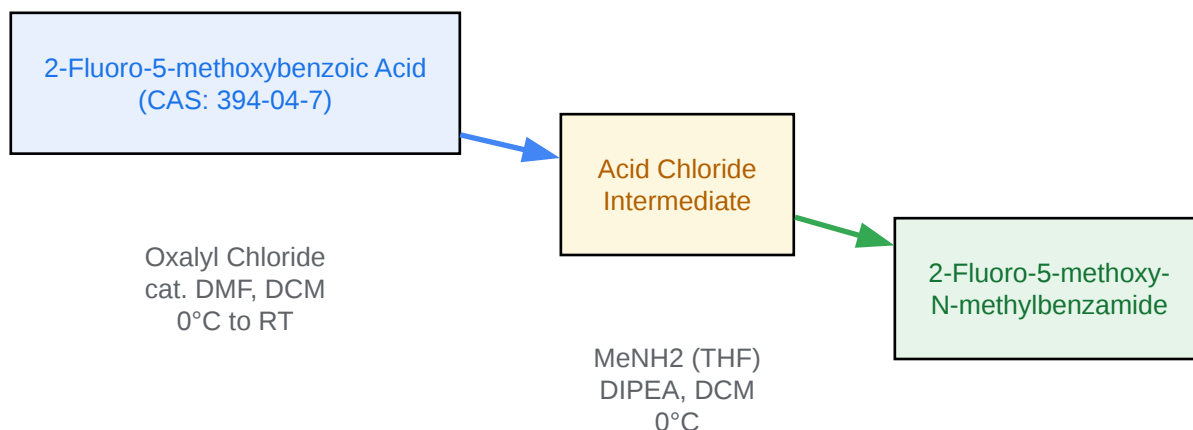
- Target Yield: >85% isolated yield.
- Purity: >98% (HPLC).
- Scale: Adaptable from milligram (Medicinal Chemistry) to multigram (Process Development) scales.

## Retrosynthetic Analysis & Strategy

The target molecule contains an electron-withdrawing fluorine at the ortho position and an electron-donating methoxy group at the meta position (relative to the amide).

- **Electronic Considerations:** The ortho-fluorine exerts an inductive withdrawing effect ( ), making the carbonyl carbon more electrophilic, which facilitates nucleophilic attack by methylamine. However, it also introduces steric bulk. The meta-methoxy group has a moderate resonance donating effect ( ) but is sufficiently distal to not significantly deactivate the carbonyl.
- **Strategic Choice:** We utilize Oxalyl Chloride with catalytic DMF. This generates the acid chloride intermediate under neutral/mildly acidic conditions, avoiding the harsh thermal degradation often seen with Thionyl Chloride ( ) refluxes.

## Reaction Pathway Diagram



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Caption: Two-step one-pot synthesis via acid chloride activation.

## Materials & Equipment

### Reagents

Reagent	CAS No.	Function	Purity Grade
2-Fluoro-5-methoxybenzoic acid	394-04-7	Starting Material	>97%
Oxalyl Chloride	79-37-8	Chlorinating Agent	2.0 M in DCM
Methylamine	74-89-5	Nucleophile	2.0 M in THF
N,N-Dimethylformamide (DMF)	68-12-2	Catalyst	Anhydrous
N,N-Diisopropylethylamine (DIPEA)	7087-68-5	Base (Scavenger)	Reagent Grade
Dichloromethane (DCM)	75-09-2	Solvent	Anhydrous

## Critical Equipment[2]

- Schlenk line or Nitrogen manifold (Strict moisture control required for Step 1).
- Pressure-equalizing addition funnel (for controlled addition of amine).
- Rotary Evaporator with vacuum < 10 mbar.

## Detailed Experimental Protocol

### Method A: Acid Chloride Route (Recommended for Scale >1g)

#### Step 1: Activation (Acid Chloride Formation)

- Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with

- Solubilization: Add 2-fluoro-5-methoxybenzoic acid (1.0 equiv, e.g., 1.70 g, 10 mmol) and anhydrous DCM (40 mL, 0.25 M).
- Catalysis: Add catalytic DMF (2 drops, approx. 0.05 mL).<sup>[1]</sup> Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating reaction rates.
- Chlorination: Cool the solution to 0°C (ice bath). Dropwise add Oxalyl Chloride (1.2 equiv, 12 mmol).
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
  - Checkpoint: Gas evolution (CO/CO<sub>2</sub>) should cease. Aliquot quench in MeOH analyzed by TLC/LCMS should show complete conversion to the methyl ester (artifact of quenching) and disappearance of the acid.
- Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure. Redissolve the crude acid chloride residue in fresh anhydrous DCM (20 mL).

#### Step 2: Amidation (Coupling)

- Preparation: In a separate flask, prepare a solution of Methylamine (2.0 M in THF, 3.0 equiv, 30 mmol) and DIPEA (1.5 equiv, 15 mmol) in DCM (10 mL). Cool to 0°C.
- Addition: Slowly add the acid chloride solution (from Step 1) to the amine solution via cannula or addition funnel over 15 minutes. Caution: Exothermic.
- Completion: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
- Workup:
  - Dilute with DCM (50 mL).
  - Wash with 1N HCl (2 x 30 mL) to remove excess amine and DIPEA.
  - Wash with Sat. (2 x 30 mL) to remove unreacted acid.

- Wash with Brine (30 mL), dry over

, filter, and concentrate.

## Method B: HATU Coupling (Recommended for Screening/Small Scale <100mg)

Use this method if handling acid chlorides is prohibitive or for parallel synthesis.

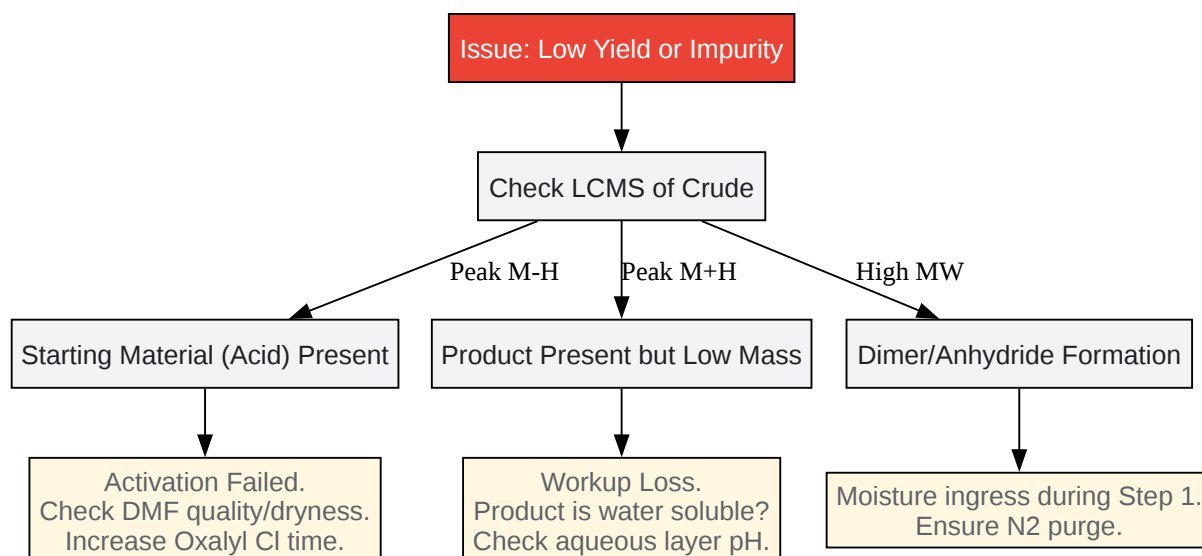
- Dissolve 2-fluoro-5-methoxybenzoic acid (1.0 equiv) in DMF (0.2 M).
- Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins to activate.
- Add Methylamine (2.0 M in THF, 1.2 equiv).
- Stir at RT for 4–16 hours.
- Purification: Direct injection onto Preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient).

## Process Parameters & Troubleshooting

### Critical Process Parameters (CPPs)

Parameter	Optimal Range	Impact of Deviation
Moisture (Step 1)	< 0.1%	Hydrolysis of Oxalyl Chloride; regeneration of starting material.
Temperature (Addition)	0°C - 5°C	Higher temps during amine addition can cause bis-acylation or impurity formation.
Stoichiometry (Amine)	2.5 - 3.0 equiv	Excess methylamine is required to drive kinetics and prevent HCl trapping by the product.

## Troubleshooting Guide (Logic Tree)



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Caption: Diagnostic workflow for common synthesis failures.

## Analytical Characterization (Expected)

To validate the synthesis, the following analytical signatures confirm the structure of **2-fluoro-5-methoxy-N-methylbenzamide**:

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):
  - ~7.5 - 7.7 ppm (m, Ar-H, ortho to amide).
  - ~6.8 - 7.1 ppm (m, 2H, Ar-H).
  - ~6.5 - 6.7 ppm (broad s, 1H, N-H).

- ~3.80 ppm (s, 3H, ).
- ~3.00 ppm (d, 3H, , doublet due to coupling with NH).
- Mass Spectrometry (ESI+):
  - Calculated MW: 183.18 Da.
  - Observed

## References

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